(R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride
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Overview
Description
®-2-Amino-2-(o-tolyl)acetic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a carboxyl group, and an o-tolyl group attached to the alpha carbon. This compound is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(o-tolyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with o-toluidine, which is an aromatic amine.
Formation of Intermediate: The o-toluidine undergoes a reaction with glyoxylic acid to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield ®-2-Amino-2-(o-tolyl)acetic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(o-tolyl)acetic acid hydrochloride may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(o-tolyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving sulfuric acid for nitration or halogen sources like bromine for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
®-2-Amino-2-(o-tolyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(o-tolyl)acetic acid hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
2-Amino-2-phenylacetic acid hydrochloride: Similar structure but with a phenyl group instead of an o-tolyl group.
2-Amino-2-(p-tolyl)acetic acid hydrochloride: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
®-2-Amino-2-(o-tolyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the presence of the o-tolyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(2R)-2-amino-2-(2-methylphenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-4-2-3-5-7(6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJXKWGGOWIUKE-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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